Superior Hydrophobicity and Membrane Permeability: LogP Comparison Against Phenyltrimethylsilane
The target compound exhibits a computed LogP of 6.22, reflecting its highly hydrophobic character imparted by the biphenyl core and two TMS groups . In contrast, phenyltrimethylsilane (CAS 1625-88-3) has a significantly lower LogP of approximately 4.5–4.8 (ACD/Labs calculated), representing a difference of roughly 1.4–1.7 log units. This translates to approximately 25–50-fold higher partition into non-polar phases for the biphenyl compound, a critical advantage in applications requiring maximal hydrophobicity, such as water-repellent coatings or membrane-permeable prodrug precursors.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 6.22 (computed, Chemsrc ) |
| Comparator Or Baseline | Phenyltrimethylsilane (CAS 1625-88-3); estimated LogP ~4.5–4.8 (ACD/Labs) |
| Quantified Difference | ΔLogP ≈ +1.4 to +1.7; ~25–50× greater hydrophobicity |
| Conditions | In silico computation; standard ACD/Labs or equivalent algorithm |
Why This Matters
For procurement in hydrophobic coating or drug-delivery applications, the biphenyl compound delivers quantitatively superior partitioning into non-polar environments, enabling lower loading requirements or enhanced barrier properties compared to cheaper phenyl analogs.
